molecular formula C18H16Br2N2O6 B11560433 {2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11560433
M. Wt: 516.1 g/mol
InChI Key: XWMUMPNACHZIKB-ODCIPOBUSA-N
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Description

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms, a methoxyphenoxy group, and an acetic acid moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps, including the bromination of phenolic compounds, the formation of hydrazones, and the introduction of acetic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-fluorophenylboronic acid
  • 2,4-dibromo-6-chlorophenylboronic acid
  • 2,4-dibromo-6-methylphenylboronic acid

Uniqueness

{2,4-dibromo-6-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine atoms and a methoxyphenoxy group distinguishes it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16Br2N2O6

Molecular Weight

516.1 g/mol

IUPAC Name

2-[2,4-dibromo-6-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16Br2N2O6/c1-26-13-2-4-14(5-3-13)27-9-16(23)22-21-8-11-6-12(19)7-15(20)18(11)28-10-17(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-8+

InChI Key

XWMUMPNACHZIKB-ODCIPOBUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Origin of Product

United States

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